

# Preclinical Profile of (Rac)-Zevaquenabant: A Dual Inhibitor of CB1R and iNOS

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |  |  |  |  |
|----------------------|---------------------|-----------|--|--|--|--|
| Compound Name:       | (Rac)-Zevaquenabant |           |  |  |  |  |
| Cat. No.:            | B12298864           | Get Quote |  |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

(Rac)-Zevaquenabant, also known as MRI-1867, is a peripherally restricted small molecule designed to simultaneously act as an inverse agonist of the cannabinoid 1 receptor (CB1R) and an inhibitor of inducible nitric oxide synthase (iNOS).[1][2] Its design as a third-generation CB1R antagonist aims to leverage the therapeutic benefits of this target while mitigating the neuropsychiatric side effects associated with earlier, brain-penetrant compounds.[1][2] Preclinical investigations have explored its potential in a range of fibrotic and metabolic disorders, including liver fibrosis, chronic kidney disease, and idiopathic pulmonary fibrosis.[1][2]

### **Core Mechanism of Action**

(Rac)-Zevaquenabant exerts its pharmacological effects through a dual-inhibition mechanism. It potently binds to the CB1 receptor, acting as an inverse agonist, and it also inhibits the activity of iNOS.[1][2] This combined action is intended to address pathological conditions where both the endocannabinoid system and inflammatory pathways involving nitric oxide are upregulated.

Below is a signaling pathway diagram illustrating the dual inhibitory action of **(Rac)-Zevaquenabant**.





Click to download full resolution via product page

Dual inhibitory mechanism of (Rac)-Zevaquenabant.

### **Quantitative In Vitro Data**

The following table summarizes the key in vitro potency metrics for (Rac)-Zevaquenabant.

| Target                                       | Assay Type                 | Parameter        | Value     | Reference |
|----------------------------------------------|----------------------------|------------------|-----------|-----------|
| Cannabinoid 1<br>Receptor (CB1R)             | Radioligand<br>Binding     | Ki               | 5.7 nM    | [3]       |
| Inducible Nitric<br>Oxide Synthase<br>(iNOS) | Cell-free extract activity | Inhibition Range | 1 - 10 μΜ |           |

## **Preclinical In Vivo Efficacy**

**(Rac)-Zevaquenabant** has demonstrated efficacy in various animal models of disease. The table below outlines key findings from these studies.



| Disease Model                                      | Species | Dosing<br>Regimen                                             | Key Findings                                                                                                     | Reference |
|----------------------------------------------------|---------|---------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------|-----------|
| Obesity-induced<br>Chronic Kidney<br>Disease       | Mouse   | 3 mg/kg, p.o.,<br>daily for 28 days                           | Ameliorated morphological and functional changes; decreased kidney inflammation, fibrosis, and oxidative stress. | [4][5]    |
| Idiopathic Pulmonary Fibrosis (Bleomycin- induced) | Mouse   | 0.5 mg/kg/day<br>(pulmonary) or<br>10 mg/kg/day<br>(systemic) | Pulmonary delivery was as effective as systemic delivery in mitigating fibrosis.                                 | [6]       |
| Liver Fibrosis                                     | Mouse   | Not specified                                                 | Demonstrated anti-fibrotic effects.                                                                              | [1]       |

## **Experimental Protocols**

Detailed methodologies for the key in vitro and in vivo experiments are provided below.

# CB1 Receptor Binding Assay (Radioligand Displacement)

This protocol describes a typical radioligand displacement assay to determine the binding affinity (Ki) of a test compound for the CB1 receptor.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Zevaquenabant Wikipedia [en.wikipedia.org]
- 2. Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (Rac)-Zevaquenabant ((Rac)-MRI-1867) | CB1R/iNOS拮抗剂 | MCE [medchemexpress.cn]
- 4. Zevaquenabant | CB1R/iNOS inhibitor | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. zevaquenabant (INV-101) / Novo Nordisk [delta.larvol.com]
- To cite this document: BenchChem. [Preclinical Profile of (Rac)-Zevaquenabant: A Dual Inhibitor of CB1R and iNOS]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12298864#early-preclinical-data-on-rac-zevaquenabant]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com